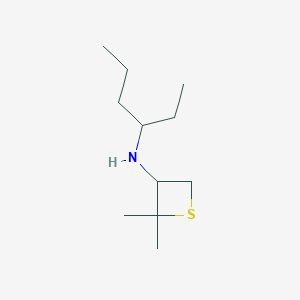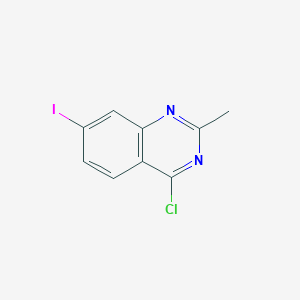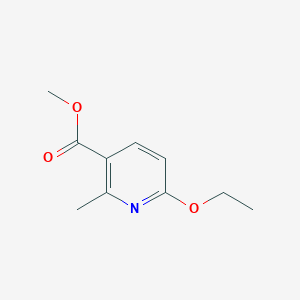![molecular formula C7H3I2NS B13014789 2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
2,6-Diiodobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diiodobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of two iodine atoms at the 2 and 6 positions on the benzothiazole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diiodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Compounds with altered oxidation states, such as sulfoxides or sulfones.
Coupling Products: Complex organic molecules formed through the coupling of this compound with other aromatic or aliphatic compounds.
Aplicaciones Científicas De Investigación
2,6-Diiodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diiodobenzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The presence of iodine atoms can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without iodine substitution.
2-Iodobenzo[d]thiazole: A mono-iodinated derivative.
2,6-Dichlorobenzo[d]thiazole: A similar compound with chlorine atoms instead of iodine.
Uniqueness
2,6-Diiodobenzo[d]thiazole is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic distribution, making it more reactive in certain chemical reactions compared to its non-iodinated or mono-iodinated counterparts. This uniqueness makes it valuable in applications where specific reactivity or properties are desired.
Propiedades
Fórmula molecular |
C7H3I2NS |
|---|---|
Peso molecular |
386.98 g/mol |
Nombre IUPAC |
2,6-diiodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3I2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Clave InChI |
HQPGRNDVSRWYPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)SC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)






![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)

